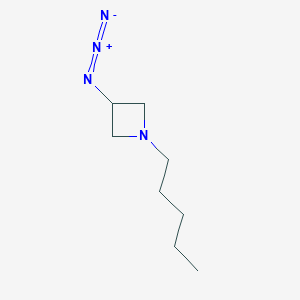
3-Azido-1-pentylazetidine
概要
説明
3-Azido-1-pentylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N3) attached to the first carbon of the azetidine ring and a pentyl group attached to the third carbon. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-pentylazetidine typically involves the cyclization of linear precursors containing the appropriate functional groups. One common method is the cyclization of 1-pentyl-3-azido-1-aminopropane under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: 3-Azido-1-pentylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the azido group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, often using nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-nitro-1-pentylazetidine.
Reduction: Formation of 3-amino-1-pentylazetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-Azido-1-pentylazetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of azetidines in biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 3-Azido-1-pentylazetidine exerts its effects depends on the specific application. In medicinal chemistry, the azido group can act as a bioisostere for other functional groups, influencing the binding affinity and selectivity of the compound towards biological targets. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
3-azido-1-ethylazetidine
3-azido-1-propylazetidine
3-azido-1-butylazetidine
This comprehensive overview provides a detailed understanding of 3-Azido-1-pentylazetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-azido-1-pentylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-12-6-8(7-12)10-11-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMFEIINXOCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















